molecular formula C9H13N3O2S B1518042 N-cyclopropyl-4-hydrazinylbenzene-1-sulfonamide CAS No. 1153316-84-7

N-cyclopropyl-4-hydrazinylbenzene-1-sulfonamide

Cat. No. B1518042
CAS RN: 1153316-84-7
M. Wt: 227.29 g/mol
InChI Key: JNFYMPORFZLQOJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-hydrazinylbenzene-1-sulfonamide, also known as CHS, is an organic compound . It has a molecular weight of 227.29 g/mol . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for N-cyclopropyl-4-hydrazinylbenzene-1-sulfonamide is 1S/C9H13N3O2S/c10-11-7-3-5-9(6-4-7)15(13,14)12-8-1-2-8/h3-6,8,11-12H,1-2,10H2 . This code provides a detailed description of the molecule’s structure, including the arrangement and connectivity of its atoms.


Physical And Chemical Properties Analysis

N-cyclopropyl-4-hydrazinylbenzene-1-sulfonamide is a powder that is stored at 4°C . Its molecular weight is 227.29 g/mol .

Scientific Research Applications

Antimicrobial Applications

N-cyclopropyl-4-hydrazinylbenzene-1-sulfonamide, as a key starting material, has been utilized to synthesize sulfonamides with antimicrobial properties. Specifically, 1,3,5-triarylpyrazoline sulfonamides and 4-thiazolidinone derivatives have been created, showing significant inhibition against various microbial strains, including bacteria, fungi, and yeast. These compounds have been characterized through FTIR, 1H-NMR, 13C-NMR, and HRMS data, proving their potential in combating microbial infections (Thach et al., 2020).

Catalytic Applications in Organic Synthesis

The compound has been involved in the solvent-free synthesis of triazines, serving as a catalyst in the reaction. This process is significant for its efficiency in producing 3,5,6-trisubstituted-1,2,4-triazines under solvent-free conditions, highlighting its role in facilitating organic synthesis and enhancing green chemistry practices (Ghorbani‐Vaghei et al., 2015).

Applications in Cancer Treatment

N-cyclopropyl-4-hydrazinylbenzene-1-sulfonamide derivatives have been synthesized and tested for their cytotoxic activity against various human tumor cell lines. The compounds demonstrated promising cytotoxicity with low IC50 values, indicating their potential in cancer treatment. Notably, certain derivatives have shown enhanced effectiveness, such as the pyrazole derivative 4k, highlighting the compound's significance in oncological research and therapy (Duan et al., 2016).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

N-cyclopropyl-4-hydrazinylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c10-11-7-3-5-9(6-4-7)15(13,14)12-8-1-2-8/h3-6,8,11-12H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFYMPORFZLQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-hydrazinylbenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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